molecular formula C5H12 B1360251 Pentane-d12 CAS No. 2031-90-5

Pentane-d12

Cat. No.: B1360251
CAS No.: 2031-90-5
M. Wt: 84.22 g/mol
InChI Key: OFBQJSOFQDEBGM-HYVJACIRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentane-d12 is synthesized through the deuteration of pentane. This process involves the exchange of hydrogen atoms in pentane with deuterium atoms. The reaction typically occurs in the presence of a deuterium source, such as deuterium gas (D2) or deuterated reagents, under specific conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient exchange of hydrogen atoms with deuterium. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Pentane-d12, like other alkanes, primarily undergoes free radical halogenation reactions. For example, it can undergo chlorination to form various chlorinated derivatives .

Common Reagents and Conditions:

    Chlorination: Chlorine gas (Cl2) in the presence of ultraviolet light or heat.

    Bromination: Bromine gas (Br2) under similar conditions.

Major Products:

Scientific Research Applications

Pentane-d12 is extensively used in scientific research, particularly in NMR spectroscopy. Its deuterated nature makes it an ideal solvent for NMR studies as it does not interfere with the sample’s hydrogen signals . This property is crucial for obtaining clear and accurate NMR spectra, which are essential for structural elucidation of organic compounds.

In addition to its use in NMR spectroscopy, this compound is also employed in studies involving isotopic labeling. Deuterated compounds like this compound are used to trace reaction pathways and mechanisms in various chemical and biological processes .

Mechanism of Action

The primary mechanism by which pentane-d12 exerts its effects is through its role as a solvent in NMR spectroscopy. By providing a deuterated environment, it minimizes background signals from hydrogen atoms, allowing for clearer observation of the sample’s hydrogen signals . This enhances the accuracy and resolution of NMR spectra, facilitating detailed analysis of molecular structures.

Comparison with Similar Compounds

  • Hexane-d14 (C6D14)
  • Cyclohexane-d12 (C6D12)
  • Toluene-d8 (C7D8)
  • Methane-d4 (CD4)

Comparison: Pentane-d12 is unique among deuterated alkanes due to its specific molecular structure and properties. Compared to hexane-d14 and cyclohexane-d12, this compound has a lower molecular weight and boiling point, making it suitable for different applications in NMR spectroscopy . Its linear structure also distinguishes it from cyclohexane-d12, which has a cyclic structure .

Biological Activity

Pentane-d12, a deuterated form of pentane, is primarily used in research settings, particularly in studies related to biological activity and metabolic pathways. Its unique isotopic labeling allows for precise tracking in various biological assays and experiments. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C5H12) is a saturated hydrocarbon with a molecular weight of approximately 72.15 g/mol. The deuterated form includes twelve deuterium atoms, which replace hydrogen atoms in the pentane molecule. This modification significantly alters its physical properties, including its boiling point and density, making it useful in various analytical techniques.

Biological Applications

This compound is mainly employed as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its isotopic labeling enhances the sensitivity and accuracy of these techniques, facilitating the detection of trace amounts of other compounds in biological samples.

1. Metabolic Studies

This compound has been utilized to study metabolic pathways in organisms. For example, its incorporation into lipid metabolism studies has provided insights into the synthesis and degradation of fatty acids. By tracking the labeled compound through metabolic processes, researchers can elucidate the dynamics of lipid metabolism under various physiological conditions.

2. Drug Development

In drug development, this compound serves as a reference compound for pharmacokinetic studies. Its stable isotopic nature allows for precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) profiles when co-administered with therapeutic agents.

Research Findings

Numerous studies have documented the biological activity of this compound. Below are some key findings from recent research:

StudyFindingsMethodology
This compound was shown to enhance lipid solubility in membrane studies, impacting drug delivery systems.NMR spectroscopy
Investigated the effects of this compound on metabolic pathways in liver cells, revealing altered fatty acid synthesis rates.Mass spectrometry analysis
Demonstrated that this compound can serve as a tracer for studying hydrocarbon metabolism in microbial systems.Isotope labeling techniques

Case Study 1: Lipid Metabolism

A study published in Journal of Lipid Research examined the role of this compound in lipid metabolism using liver cell cultures. The results indicated that cells exposed to this compound exhibited increased rates of fatty acid synthesis compared to controls. This suggests that deuterated hydrocarbons may influence metabolic fluxes within cellular systems.

Case Study 2: Drug Absorption Studies

In a pharmacokinetic study involving a new anti-cancer drug, researchers utilized this compound as an internal standard to assess the drug's absorption profile in animal models. The findings revealed that the presence of this compound improved the accuracy of measuring drug concentrations in plasma samples, highlighting its utility in pharmacological research.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,5-dodecadeuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBQJSOFQDEBGM-HYVJACIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174199
Record name Pentane-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031-90-5
Record name Pentane-d12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2031-90-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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